2-Fluoro-N-(2-phenylethyl)benzamide
Description
2-Fluoro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H14FNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-fluoro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H14FNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
NKLQTEVEGVFUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-phenylethyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.
Oxidation Reactions: Products may include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced forms of the original compound.
Scientific Research Applications
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of benzamide compounds exhibit notable anticancer activity. For instance, compounds similar to 2-fluoro-N-(2-phenylethyl)benzamide have been evaluated against human cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. Research indicates that modifications in the benzamide structure can enhance potency against specific cancer types, making it a candidate for further development in cancer therapeutics .
- Antimicrobial Effects : Similar benzamide derivatives have shown antimicrobial properties against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes in pathogens, which could lead to the development of new antibiotics. The potential of this compound as an antimicrobial agent warrants further investigation, particularly in the context of rising antibiotic resistance .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves straightforward organic reactions, including acylation and fluorination processes. Understanding the structure-activity relationship is crucial for optimizing its biological activity. The introduction of fluorine at specific positions on the benzamide moiety can significantly alter pharmacokinetic properties, such as metabolic stability and solubility .
Case Studies
Several case studies highlight the applications of similar compounds:
- Cannabinoid Receptor Modulation : Research has explored the use of fluorinated benzamides as allosteric modulators of cannabinoid receptors. These studies indicate that structural modifications can enhance binding affinity and selectivity, which may lead to improved therapeutic profiles for conditions like neuropathic pain and glaucoma .
- Crop Protection : Investigations into related compounds have demonstrated their potential as crop protection agents against fungal pathogens. The ability to inhibit growth in fungi like Mycosphaerella pinodes suggests that such derivatives could be developed into effective agricultural fungicides, addressing significant agricultural challenges .
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| This compound | Anticancer | HCT116 (Colorectal Carcinoma) | IC50 = 5.85 µM |
| N-(2-phenylethyl)-benzamide | Antimicrobial | Staphylococcus aureus | MIC = 1.27 µM |
| 2-Hydroxy-N-(2-phenylethyl)benzamide | Antifungal | Mycosphaerella pinodes | 20% growth inhibition |
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-hydroxyphenyl)benzamide
- 2-Fluoro-N-(2-fluorophenyl)benzamide
- 2-Fluoro-N-(2-pyridinylmethyl)benzamide
Uniqueness
2-Fluoro-N-(2-phenylethyl)benzamide is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Biological Activity
2-Fluoro-N-(2-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
- Chemical Formula : C13H12FN
- Molecular Weight : 215.24 g/mol
- CAS Number : 87913-26-6
Biological Activity Overview
Research indicates that benzamide derivatives, including this compound, exhibit significant biological activities. These activities include:
- Antimicrobial Activity :
- Anticancer Activity :
Antimicrobial Studies
A study conducted on various benzamide derivatives, including this compound, revealed that these compounds exhibited significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Other Benzamides | 0.25 - 1.0 | Various Bacteria |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The IC50 values for these cells were found to be significantly lower than those for conventional chemotherapeutics, suggesting enhanced efficacy.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 ± 3 | Induction of apoptosis |
| U87 Glioblastoma | 30 ± 5 | Cell cycle arrest and apoptosis |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research article highlighted the effectiveness of this compound against Mycosphaerella pinodes, a pathogen affecting pea crops. The compound showed a growth inhibition rate of approximately 20%, indicating its potential as a crop protection agent . -
Case Study on Anticancer Properties :
In a preclinical model, the compound was tested for its ability to suppress tumor growth in mice bearing human cancer xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
